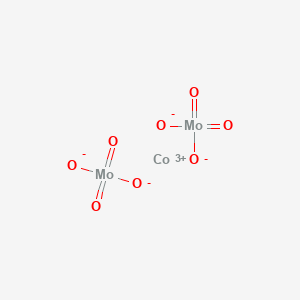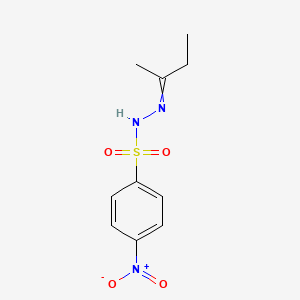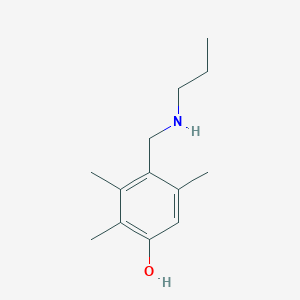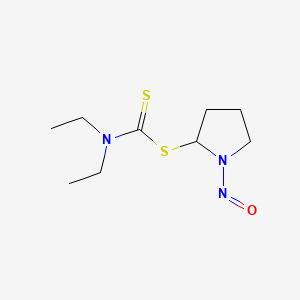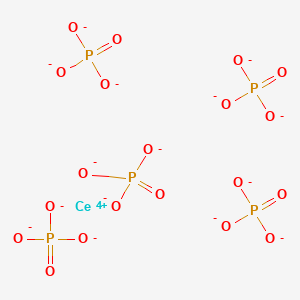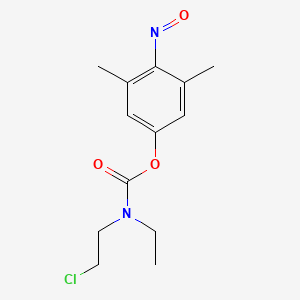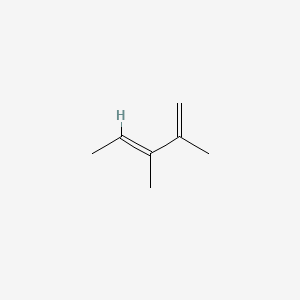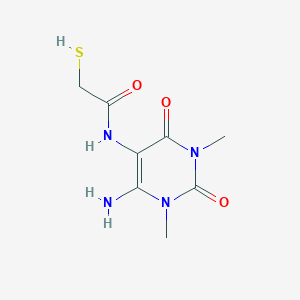
5-Methylchrysene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylchrysene-1,2-dione: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants. This compound is a metabolite of 5-methylchrysene, which is known for its carcinogenicity and is often studied in the context of environmental toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchrysene-1,2-dione typically involves the oxidation of 5-methylchrysene. This can be achieved using various oxidizing agents under controlled conditions. For example, the use of potassium permanganate (KMnO4) in an acidic medium can facilitate the oxidation process .
Industrial Production Methods: The process would need to ensure high yield and purity of the final product, often requiring subsequent purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Methylchrysene-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the dione back to its corresponding diol.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Formation of more oxidized PAH derivatives.
Reduction: Conversion to 5-methylchrysene-1,2-diol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 5-Methylchrysene-1,2-dione is used as a model compound in studies related to the metabolism of PAHs. It helps in understanding the pathways and mechanisms involved in the metabolic activation and detoxification of carcinogenic PAHs .
Biology and Medicine: In biological research, this compound is studied for its interactions with cellular components, particularly its ability to form DNA adducts. These studies are crucial for understanding the mutagenic and carcinogenic potential of PAHs .
Industry: While direct industrial applications are limited, the compound’s role in environmental monitoring and toxicology studies makes it valuable for assessing the impact of PAH pollution and developing remediation strategies .
Mechanism of Action
5-Methylchrysene-1,2-dione exerts its effects primarily through its ability to form reactive intermediates that can interact with cellular macromolecules. The compound undergoes metabolic activation by cytochrome P450 enzymes to form electrophilic intermediates, which can then form covalent adducts with DNA, RNA, and proteins. This interaction can lead to mutations and potentially initiate carcinogenesis .
Comparison with Similar Compounds
Chrysene: A parent PAH compound without the methyl group.
5-Methylchrysene: The precursor to 5-Methylchrysene-1,2-dione.
Benzo[a]pyrene: Another well-known carcinogenic PAH.
Uniqueness: this compound is unique due to its specific metabolic pathway and the formation of distinct DNA adducts. The presence of the methyl group at the 5-position influences its metabolic fate and the types of reactive intermediates formed, distinguishing it from other PAHs .
Properties
CAS No. |
86827-66-9 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
5-methylchrysene-1,2-dione |
InChI |
InChI=1S/C19H12O2/c1-11-10-12-4-2-3-5-13(12)14-6-7-16-15(18(11)14)8-9-17(20)19(16)21/h2-10H,1H3 |
InChI Key |
XNSVJANXWKEDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C(=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


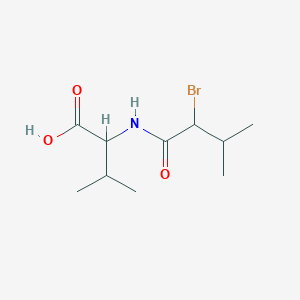
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)


